molecular formula C10H12Cl2NO5PS B12748223 Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester CAS No. 84197-36-4

Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester

Cat. No.: B12748223
CAS No.: 84197-36-4
M. Wt: 360.15 g/mol
InChI Key: BEIVXARPXIPOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester is an organophosphorus compound commonly used as an insecticide. It is known for its effectiveness in controlling a wide range of pests in agricultural settings. The compound is a white to light yellow crystalline solid that is highly soluble in organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-nitrophenol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated systems and reactors helps in maintaining consistent reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to the paralysis and death of pests. The molecular targets include the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorothioic acid, O-(2,4-dichloro-5-nitrophenyl) O,O-diethyl ester is unique due to its specific chemical structure, which provides a balance between efficacy and environmental persistence. Its selective toxicity towards pests and relatively lower impact on non-target organisms make it a valuable tool in pest management .

Properties

CAS No.

84197-36-4

Molecular Formula

C10H12Cl2NO5PS

Molecular Weight

360.15 g/mol

IUPAC Name

(2,4-dichloro-5-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H12Cl2NO5PS/c1-3-16-19(20,17-4-2)18-10-6-9(13(14)15)7(11)5-8(10)12/h5-6H,3-4H2,1-2H3

InChI Key

BEIVXARPXIPOLT-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.